molecular formula C15H19BClNO2 B13919195 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline

Cat. No.: B13919195
M. Wt: 291.6 g/mol
InChI Key: FXZORYFGXMXZJR-UHFFFAOYSA-N
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Description

2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline is a heterocyclic compound that features a quinoline core structure substituted with a chloro group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline typically involves the reaction of a quinoline derivative with a boronate ester. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out in an organic solvent like xylene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium acetate, used to facilitate the reaction.

    Solvents: Organic solvents like xylene are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound is not well-documented. its reactivity can be attributed to the presence of the boronate ester and chloro groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline apart is its quinoline core structure, which is not present in the similar compounds listed above. This unique structure can impart different chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19BClNO2

Molecular Weight

291.6 g/mol

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline

InChI

InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-12-10(11)8-9-13(17)18-12/h6,8-9H,5,7H2,1-4H3

InChI Key

FXZORYFGXMXZJR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCC3=C2C=CC(=N3)Cl

Origin of Product

United States

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